molecular formula C13H21N3O5S B2555539 ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1260995-91-2

ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2555539
CAS No.: 1260995-91-2
M. Wt: 331.39
InChI Key: NQMJNFIMKUZVHH-UHFFFAOYSA-N
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Description

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a pyrazole ring, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in the presence of solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 3-(morpholin-4-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate: Lacks the propyl group, which may affect its reactivity and biological activity.

    Ethyl 3-(morpholin-4-ylsulfonyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.

    Ethyl 3-(morpholin-4-ylsulfonyl)-1-ethyl-1H-pyrazole-4-carboxylate: Features an ethyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-morpholin-4-ylsulfonyl-1-propylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5S/c1-3-5-15-10-11(13(17)21-4-2)12(14-15)22(18,19)16-6-8-20-9-7-16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMJNFIMKUZVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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